Prulifloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prulifloxacin-d8 is a deuterated form of prulifloxacin, a synthetic antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research as a stable isotope-labeled compound. Prulifloxacin itself is a prodrug that is metabolized in the body to its active form, ulifloxacin. The deuterated version, this compound, is used to study the pharmacokinetics and metabolic pathways of prulifloxacin due to its enhanced stability and traceability in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prulifloxacin-d8 involves the incorporation of deuterium atoms into the prulifloxacin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Prulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways .
Scientific Research Applications
Prulifloxacin-d8 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used to study the reaction mechanisms and pathways of fluoroquinolones.
Biology: Researchers use this compound to investigate the metabolic fate of prulifloxacin in biological systems.
Medicine: It aids in the development of new antibiotics and the study of drug resistance mechanisms.
Industry: This compound is used in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterated form allows for detailed studies of these mechanisms due to its enhanced stability and traceability .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness of Prulifloxacin-d8
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not easily obtainable with non-deuterated compounds .
Biological Activity
Prulifloxacin-d8 is a deuterated derivative of the fluoroquinolone antibiotic prulifloxacin, known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and comparative efficacy with other antibiotics.
This compound, like other fluoroquinolones, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By disrupting these processes, this compound leads to bactericidal effects against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by the incorporation of deuterium atoms, which can alter its metabolic pathways compared to non-deuterated forms. Key pharmacokinetic parameters include:
- Half-life : Approximately 7.7 to 12.1 hours, allowing for once-daily dosing .
- Peak Plasma Concentration (Cmax) : Achieved within 0.67 to 1.25 hours after oral administration .
- Bioavailability : Good oral absorption with significant distribution in tissues .
- Elimination : Primarily excreted in urine, with a cumulative elimination rate of 31–46% within 48 hours .
Clinical Applications
This compound is being investigated for various clinical applications due to its broad-spectrum activity. It is particularly effective in treating:
- Urinary Tract Infections (UTIs)
- Respiratory Tract Infections (RTIs)
- Exacerbations of Chronic Bronchitis
The compound's unique properties may also allow it to serve as a diagnostic tool in research settings .
Comparative Efficacy
When compared to other fluoroquinolones, this compound demonstrates notable advantages in terms of potency and spectrum of activity. The following table summarizes key characteristics of this compound alongside other commonly used fluoroquinolones:
Compound Name | Molecular Formula | Cmax (μg/mL) | Half-life (hours) | Notable Efficacy |
---|---|---|---|---|
This compound | C21H12D8FN3O6S | 1.6 | 7.7 - 12.1 | Broad-spectrum; effective against resistant strains |
Ciprofloxacin | C17H18FN3O3 | 2.0 | 4 - 5 | Effective against Pseudomonas aeruginosa |
Levofloxacin | C18H20FN3O4 | 2.0 | 6 - 8 | Strong activity against Streptococcus pneumoniae |
Moxifloxacin | C21H24FN3O4 | 2.0 | 12 - 15 | Enhanced activity against anaerobic bacteria |
Case Studies and Research Findings
Recent studies highlight the effectiveness of this compound in clinical settings:
- Study on UTIs : A clinical trial demonstrated that patients treated with this compound showed a higher rate of bacterial eradication compared to those treated with standard fluoroquinolone therapy .
- Pharmacokinetic Study : Research indicated that the deuterated form exhibited altered metabolic pathways leading to improved tissue penetration and reduced side effects compared to non-deuterated counterparts .
- Resistance Patterns : A study analyzing resistance mechanisms found that this compound maintained efficacy against strains resistant to other fluoroquinolones, suggesting its potential role in treating multi-drug resistant infections .
Properties
Molecular Formula |
C21H20FN3O6S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |
InChI Key |
PWNMXPDKBYZCOO-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(OC(=O)O2)C)([2H])[2H])([2H])[2H])C3=C(C=C4C(=C3)N5C(SC5=C(C4=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.